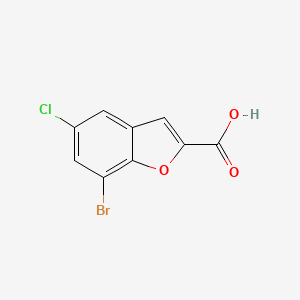

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

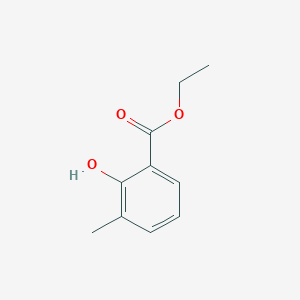

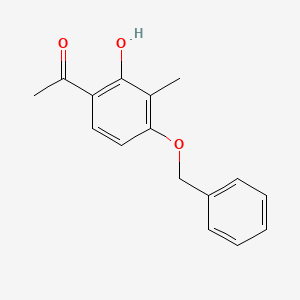

“7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C9H4BrClO3 . It has a molecular weight of 275.48 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Benzofuran compounds, including “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid”, can be synthesized through various methods . One common method involves the cyclization of ortho-hydroxystilbenes, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols, catalyzed by indium (III) halides . The synthesis of benzofuran compounds has attracted significant attention due to their wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular structure of “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .

Physical And Chemical Properties Analysis

“7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” has a molecular weight of 275.48 g/mol . More specific physical and chemical properties of this compound are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Scientific Field : Medical Research, Oncology

- Application Summary : Benzofuran compounds, including some substituted benzofurans, have shown significant anticancer activities . For instance, a compound named “36” was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the inhibition rates in different types of cancer cells by 10 μM of compound 36 were reported .

- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

Antimicrobial Activity

- Scientific Field : Medical Research, Microbiology

- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes . They have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl or bromophenyl at the 7-position displayed good antimicrobial activity .

- Results or Outcomes : The outcomes of these applications were not detailed in the source. However, it was mentioned that these compounds have shown promise in the treatment of microbial diseases .

Synthesis of Other Compounds

- Scientific Field : Chemistry

- Application Summary : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .

Anti-Hepatitis C Virus Activity

- Scientific Field : Medical Research, Virology

- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Anticancer Agents

- Scientific Field : Medical Research, Oncology

- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Serotonin Receptor Binding

- Scientific Field : Neuroscience

- Application Summary : 5-Bromobenzofuran is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine; a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Anti-Hepatitis C Virus Activity

- Scientific Field : Medical Research, Virology

- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Anticancer Agents

- Scientific Field : Medical Research, Oncology

- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Serotonin Receptor Binding

- Scientific Field : Neuroscience

- Application Summary : 5-Bromobenzofuran is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine; a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRFGXNBDNKHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355581 |

Source

|

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

CAS RN |

190775-65-6 |

Source

|

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)